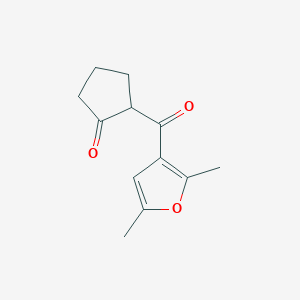
2-(2,5-Dimethylfuran-3-carbonyl)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethylfuran-3-carbonyl)cyclopentan-1-one is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This compound is characterized by the presence of a cyclopentanone ring attached to a 2,5-dimethylfuran-3-carbonyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethylfuran-3-carbonyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with 2,5-dimethylfuran-3-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce production costs. The use of advanced techniques such as continuous flow reactors can also improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Dimethylfuran-3-carbonyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted furans.
Scientific Research Applications
2-(2,5-Dimethylfuran-3-carbonyl)cyclopentan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylfuran-3-carbonyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound’s carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
2-(2,5-Dimethylfuran-3-carbonyl)cyclohexan-1-one: Similar structure but with a cyclohexanone ring.
2-(2,5-Dimethylfuran-3-carbonyl)cyclopentan-2-one: Similar structure but with the carbonyl group at a different position on the cyclopentanone ring
Uniqueness: 2-(2,5-Dimethylfuran-3-carbonyl)cyclopentan-1-one is unique due to its specific combination of a cyclopentanone ring and a 2,5-dimethylfuran-3-carbonyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(2,5-dimethylfuran-3-carbonyl)cyclopentan-1-one |
InChI |
InChI=1S/C12H14O3/c1-7-6-10(8(2)15-7)12(14)9-4-3-5-11(9)13/h6,9H,3-5H2,1-2H3 |
InChI Key |
JZDAGQVMPUQGLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)C2CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one](/img/structure/B13073469.png)
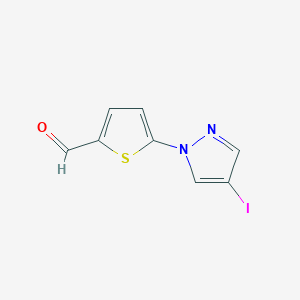
![3-[(1-Benzothiophen-7-yl)amino]propanenitrile](/img/structure/B13073481.png)
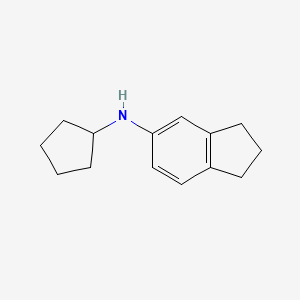
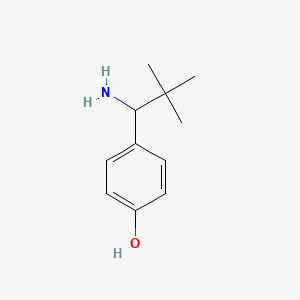
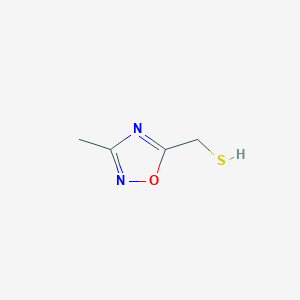
![1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073522.png)

![6-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride](/img/structure/B13073529.png)

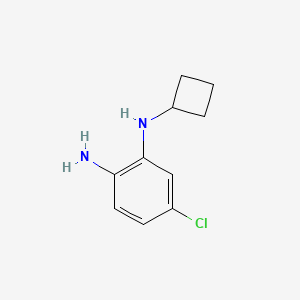

![tert-Butyl 4-fluoro-4-[(methylamino)methyl]piperidine-1-carboxylate](/img/structure/B13073549.png)
